Brolaconazole

Description

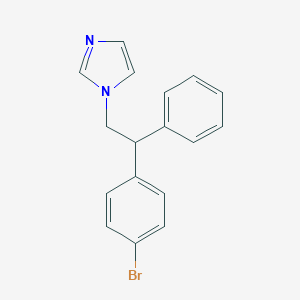

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-(4-bromophenyl)-2-phenylethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2/c18-16-8-6-15(7-9-16)17(12-20-11-10-19-13-20)14-4-2-1-3-5-14/h1-11,13,17H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHFXOOXBZMGSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C=CN=C2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276693 | |

| Record name | Brolaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108894-40-2, 118528-04-4 | |

| Record name | Brolaconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108894402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brolaconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118528044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brolaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROLACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CHG505391 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Biochemical Mechanisms of Action of Brolaconazole

Inhibition of Lanosterol (B1674476) 14α-Demethylase (CYP51) in Fungal Systems

The primary mechanism of action for Brolaconazole (B22914), like other triazole antifungals, is the targeted inhibition of a crucial enzyme in the fungal sterol biosynthesis pathway. nih.gov This enzyme is lanosterol 14α-demethylase, a cytochrome P450 enzyme also known as CYP51 or Erg11. mdpi.comnih.gov In fungi, CYP51 is responsible for the oxidative removal of the 14α-methyl group from lanosterol. nih.gov This demethylation is a critical and rate-limiting step in the conversion of lanosterol to ergosterol (B1671047), the primary sterol component of the fungal cell membrane. mdpi.com

This compound functions as a potent and highly specific noncompetitive inhibitor of fungal CYP51. The triazole moiety of the this compound molecule binds to the heme iron atom at the active site of the CYP51 enzyme. This interaction displaces the natural substrate, lanosterol, and prevents the enzyme from carrying out its catalytic function. The high affinity and specificity of triazoles for fungal CYP51 over its mammalian homolog are key to their therapeutic action, forming the basis of their selective toxicity against fungi. psu.edulibretexts.org

Consequences of Ergosterol Biosynthesis Pathway Disruption in Fungal Cell Physiology

The inhibition of CYP51 by this compound sets off a cascade of detrimental events within the fungal cell, primarily stemming from the disruption of the ergosterol biosynthesis pathway. mdpi.com The most immediate consequence is the depletion of ergosterol, an essential molecule for maintaining the structural integrity and fluidity of the fungal plasma membrane. mdpi.comlibretexts.org Ergosterol's role is analogous to that of cholesterol in mammalian cells, regulating membrane permeability and the function of membrane-associated proteins. libretexts.org

Simultaneously, the enzymatic block leads to the accumulation of 14α-methylated sterol precursors, particularly lanosterol. nih.gov These accumulated precursors are incorporated into the fungal membrane in place of ergosterol. This substitution disrupts the normal packing of phospholipids, leading to significant alterations in membrane properties. The membrane becomes abnormally fluid and permeable, which impairs the activities of membrane-bound enzymes and transport systems. nih.govmdpi.com This loss of membrane integrity can ultimately lead to the leakage of essential cellular components and cessation of fungal growth, an effect often described as fungistatic. nih.gov In some cases, the accumulation of specific toxic sterol intermediates, such as 14α-methylergosta-8,24(28)-dienol, is considered a primary cause of the antifungal effect. mdpi.com

Downstream Cellular and Subcellular Effects in Pathogenic Fungi

The disruption of ergosterol synthesis and the resulting membrane stress trigger further downstream effects that compromise fungal viability. The accumulation of toxic sterol precursors is a major contributor to the fungicidal activity observed in some pathogenic fungi. mdpi.com

In filamentous fungi like Aspergillus fumigatus, azole-induced ergosterol depletion triggers a compensatory stress response. researchgate.net This can include the excessive synthesis of chitin (B13524), a key component of the fungal cell wall. researchgate.net This abnormal chitin deposition often occurs in localized patches, which is believed to contribute to the fungicidal effect of azoles against these molds. researchgate.net The compromised plasma membrane also becomes leaky, allowing the efflux of vital intracellular contents such as ions and nucleic acids, which further damages the cell. mdpi.com Furthermore, the inhibition of ergosterol biosynthesis has been shown to suppress critical virulence factors in some fungi, including the morphological transition from yeast to hyphal form and the formation of biofilms, both of which are often crucial for establishing infection. nih.gov

Comparative Biochemical Analysis with Other Imidazole (B134444) and Triazole Antifungals

This compound belongs to the triazole class of antifungal agents, which are distinguished from the imidazole class by the number of nitrogen atoms in their azole ring. While both classes share the same fundamental mechanism of inhibiting CYP51, there are significant biochemical and pharmacological differences between them, as well as within the triazole class itself. psu.edulibretexts.org

Triazoles, particularly the second-generation compounds, generally exhibit a higher specificity for fungal CYP51 compared to mammalian CYP51 than the older imidazoles like ketoconazole (B1673606) and miconazole. psu.edu This enhanced selectivity results in a more favorable therapeutic window. First-generation triazoles, such as fluconazole (B54011), have a narrower spectrum of activity, while second-generation triazoles, which include voriconazole, posaconazole, and isavuconazole, are characterized by a broader spectrum against a wider range of fungal pathogens, including many species resistant to older agents. openaccessjournals.comfrontiersin.org this compound is a triazole antifungal.

The evolution from imidazoles to first- and then second-generation triazoles reflects continuous improvements in potency, spectrum of activity, and selectivity.

Table 1: Comparative Attributes of Azole Antifungal Classes

| Feature | Imidazoles (e.g., Ketoconazole, Miconazole) | First-Generation Triazoles (e.g., Fluconazole) | Second-Generation Triazoles (e.g., Voriconazole, Posaconazole) |

|---|---|---|---|

| Primary Target | Fungal CYP51 (Lanosterol 14α-demethylase) libretexts.org | Fungal CYP51 (Lanosterol 14α-demethylase) nih.gov | Fungal CYP51 (Lanosterol 14α-demethylase) nih.gov |

| Mechanism | Inhibition of ergosterol biosynthesis libretexts.org | Inhibition of ergosterol biosynthesis nih.gov | Inhibition of ergosterol biosynthesis frontiersin.org |

| Selectivity for Fungal CYP51 | Lower to moderate; can inhibit mammalian P450 enzymes psu.edu | High psu.edu | Very High psu.edu |

| Antifungal Spectrum | Broad, but use can be limited by toxicity libretexts.org | More limited, particularly against molds like Aspergillus spp. frontiersin.org | Broad-spectrum, including Aspergillus and resistant Candida species openaccessjournals.comfrontiersin.org |

| Resistance | Documented in various fungal species | Increasing prevalence, especially in Candida species | Can occur, often through CYP51 mutations or efflux pumps frontiersin.org |

Table 2: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 118933 |

| Lanosterol | 14969 |

| Ergosterol | 5282361 |

| Cholesterol | 5997 |

| Miconazole | 4189 |

| Ketoconazole | 456201 |

| Clotrimazole (B1669251) | 2812 |

| Fluconazole | 3365 |

| Itraconazole (B105839) | 3793 |

| Voriconazole | 71616 |

| Posaconazole | 468595 |

| Isavuconazole | 5311267 |

| Chitin | 24765 |

| Eburicol | 100494 |

| Fecosterol | 108398 |

| Amphotericin B | 5280965 |

| Caspofungin | 468641 |

| Terbinafine | 1576103 |

| Fenpropimorph | 62768 |

Synthetic Methodologies and Chemical Modifications of Brolaconazole

Original and Evolving Strategies for Brolaconazole (B22914) Synthesis

The synthesis of imidazole (B134444) and triazole fungicides, a class to which this compound belongs, has evolved from multi-step classical methods to more streamlined and efficient modern techniques. While specific proprietary synthetic routes for this compound are not extensively published, the strategies can be inferred from the synthesis of structurally related conazoles like Ketoconazole (B1673606).

Original synthetic strategies often involved multi-step sequences. For instance, a general approach starts with a substituted acetophenone (B1666503) which undergoes ketalization, followed by bromination of the side chain. amazonaws.com This brominated intermediate is then coupled with the imidazole ring in a nucleophilic substitution reaction. amazonaws.com Subsequent chemical modifications, such as deprotection or functional group interconversion, would yield the final target molecule. amazonaws.com This methodical, step-by-step approach allows for the careful construction of the complex molecular architecture.

Evolving strategies focus on improving efficiency, yield, and reducing the number of synthetic steps. Modern methods may employ:

Pseudo-tricomponent reactions: Microwave-assisted reactions between components like α-bromoacetophenones and amidine salts can produce N-substituted imidazoles in a highly efficient and regioselective manner. researchgate.net

Direct N-Arylation: The use of advanced catalysts, such as palladium nanoparticles on an aluminum hydroxide (B78521) support (Pd/AlO(OH) NPs), facilitates the direct coupling of the imidazole ring with aryl halides. biomedres.us This method can be performed under relatively mild conditions, including with the assistance of ultrasonic irradiation, which aligns with the principles of green chemistry. biomedres.usmdpi.com

These evolving strategies represent a shift towards more atom-economical and environmentally benign processes in agrochemical synthesis.

Table 1: Overview of Synthetic Strategies for Imidazole-Based Fungicides

| Strategy | Description | Key Features |

|---|---|---|

| Classical Multi-Step Synthesis | Sequential reactions involving protection, activation (e.g., bromination), and coupling with the imidazole heterocycle. amazonaws.com | Well-established, allows for precise control, but can be lengthy with lower overall yields. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction times for coupling key fragments. researchgate.net | Rapid, efficient, often leads to higher yields and cleaner reactions. |

| Catalytic N-Arylation | Direct coupling of the imidazole nitrogen to an aryl or alkyl halide using a metal catalyst (e.g., Palladium). biomedres.us | High efficiency, fewer steps, applicable to a wide range of substrates. |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to promote the reaction, often leading to improved yields and milder conditions. mdpi.com | Environmentally friendly ("green chemistry"), can enhance reaction rates. |

Synthesis and Characterization of this compound Derivatives and Analogues

The discovery of new fungicides is heavily reliant on the synthesis and evaluation of derivatives and analogues of known active compounds. researchgate.net This process involves systematic modifications to the core structure of a lead molecule like this compound to explore structure-activity relationships (SAR). The synthesis of novel heterocyclic compounds, such as pyrazole (B372694), 1,3,4-oxadiazole (B1194373), or quinoline-based imidazole derivatives, serves to create structural analogues. asianpubs.orgfrontiersin.org These new compounds are then characterized using standard analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm their structures before biological evaluation. asianpubs.org

Rational design is a key strategy in modern agrochemical development that uses computational tools and existing knowledge of a molecule's structure and biological target to guide the synthesis of new derivatives. mdpi.comnih.gov This approach moves beyond random screening to a more targeted methodology. mdpi.com For conazole fungicides, this involves making specific changes to the molecular scaffold and observing the effect on antifungal activity. researchgate.net

Key modifications for conazole analogues include:

Aromatic Ring Substitution: Altering the substituents on the phenyl groups. For this compound, this could mean replacing the bromo- group with other halogens or alkyl groups to influence binding affinity and metabolic stability.

Side-Chain Modification: Changing the length or branching of the ethyl chain connecting the phenyl ring and the imidazole.

Heterocyclic Ring Variation: Replacing the imidazole ring with other five-membered heterocycles like 1,2,4-triazole (B32235) or pyrazole to assess the impact on the mechanism of action. orientjchem.org

This process of creating and testing a library of structurally related compounds allows researchers to build a comprehensive understanding of the features necessary for fungicidal activity. nih.gov

Table 2: Examples of Rational Design in Conazole Fungicide Analogues

| Analogue Class | Structural Modification | Purpose of Modification |

|---|---|---|

| Triazoles | Replacement of the imidazole ring with a 1,2,4-triazole ring. orientjchem.org | To enhance binding to the target enzyme (lanosterol 14α-demethylase) and improve biological activity. |

| Pyrazoles | Substitution of the core heterocycle with a pyrazole ring. cenmed.comcenmed.com | To explore novel structure-activity relationships and potentially discover compounds with a different spectrum of activity. |

| Oxadiazoles | Incorporation of a 1,3,4-oxadiazole moiety. frontiersin.org | To develop fungicides with novel structures to combat resistance to existing commercial agents. |

| Chiral Isomers | Isolation or specific synthesis of a single enantiomer or diastereomer. nih.govdoi.org | To increase potency, as one stereoisomer is often significantly more active than the others, and reduce non-target effects. |

This compound possesses a chiral center, meaning it exists as a pair of enantiomers. In many chiral fungicides, the biological activity is highly stereoselective, with one isomer exhibiting significantly greater fungicidal potency than the others. nih.govdoi.org For example, the fungicidal activity of one triadimenol (B1683232) stereoisomer was found to be almost 1000 times that of the other three. doi.org Therefore, stereoselective synthesis, which aims to produce a single, desired stereoisomer, is a critical field of study. uochb.cz

Approaches to obtain enantiomerically pure isomers include:

Chiral Chromatography: The separation of racemic mixtures into individual enantiomers using chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). waters.com While technically a separation method, it is crucial for analyzing the success of a stereoselective synthesis and for providing pure isomers for biological testing.

Asymmetric Synthesis: The use of chiral catalysts, reagents, or auxiliaries to guide a chemical reaction to preferentially form one enantiomer over the other. This avoids the formation of a racemic mixture, making the process more efficient. Studies on the stereoselective synthesis of related chiral triazole derivatives provide a framework for how such methods could be applied to this compound. nih.govscilit.com

Developing effective stereoselective syntheses can lead to more potent agrochemicals that can be applied at lower rates, enhancing their environmental profile. researchgate.net

Rational Design of Structural Modifications.

Application of Advanced Synthetic Techniques in this compound Chemistry

The synthesis of complex molecules like this compound and its derivatives benefits from the application of advanced synthetic techniques that enhance speed, efficiency, and environmental sustainability. researchgate.net The drive to discover new active ingredients is supported by technological advances in chemical synthesis. researchgate.net

Modern techniques applicable to this area of chemistry include:

High-Throughput and Combinatorial Chemistry: These approaches allow for the rapid synthesis of large libraries of related compounds, which is essential for exploring structure-activity relationships in the rational design process. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions: Reactions like the Copper(I)-catalyzed azide-alkyne cycloaddition (a "click chemistry" reaction) and various palladium-catalyzed reactions are fundamental for efficiently creating the bonds that form the core structures of triazole and imidazole derivatives. biomedres.usuochb.czfrontiersin.org

Green Chemistry Approaches: The use of ultrasound-assisted synthesis and environmentally benign solvents like water-isopropyl alcohol mixtures reduces the environmental impact of chemical production. biomedres.usmdpi.com

Advanced Formulation Technology: Beyond the synthesis of the active ingredient itself, advanced techniques are applied to its formulation. The development of nanoformulations, for instance using modified lignin (B12514952) as a carrier for fungicides like tebuconazole, represents an advanced application designed to improve the delivery and reduce the required amount of the active ingredient in the field. acs.org

These advanced methods are integral to the entire lifecycle of fungicide development, from initial discovery through to final product formulation. apsnet.org

Structure Activity Relationship Sar Studies of Brolaconazole and Analogues

Elucidation of Pharmacophore and Essential Structural Moieties for Antifungal Activity

The antifungal activity of Brolaconazole (B22914) is attributed to specific structural features, known as a pharmacophore, which are essential for its interaction with the fungal CYP51 enzyme. The fundamental pharmacophore for azole antifungals consists of several key components that are present in the this compound structure. researchgate.netmdpi.com

A critical element is the azole ring—in this compound's case, an imidazole (B134444) ring. mhmedical.comupr.edu The unsubstituted nitrogen atom at position 3 (N-3) of the imidazole ring is a crucial structural requirement. slideshare.net This nitrogen atom coordinates with the ferric iron atom of the heme prosthetic group located in the active site of the CYP51 enzyme. researchgate.netrsc.org This binding event blocks the enzyme's normal function, which is to catalyze the oxidative removal of the 14α-methyl group from lanosterol (B1674476), a vital step in the biosynthesis of ergosterol (B1671047). researchgate.netmdpi.com Ergosterol is an essential component for maintaining the integrity and fluidity of the fungal cell membrane; its depletion leads to fungal growth inhibition. upr.edu

The rest of the this compound molecule serves to correctly position the imidazole ring within the enzyme's active site and to establish additional binding interactions that enhance affinity and selectivity. mdpi.comresearchgate.net The general structure of active azoles includes two or three aromatic rings, which provide the necessary hydrophobicity to fit into the substrate-binding channel of CYP51. geethanjaliinstitutions.com this compound possesses a substituted β-phenylphenethyl moiety. This large, nonpolar side chain is believed to mimic the natural substrate of the enzyme, lanosterol, and engages in hydrophobic interactions with amino acid residues in the active site. mdpi.comnih.gov The presence of a halogenated aromatic ring, such as the p-bromophenyl group in this compound, is a common feature in potent azole antifungals, contributing significantly to the binding affinity. researchgate.netgeethanjaliinstitutions.com

The essential pharmacophoric features for antifungal activity in this compound and related azoles can be summarized as:

A weakly basic imidazole (or triazole) ring for heme iron coordination. slideshare.net

A nitrogen-carbon linkage connecting the azole ring to a larger, lipophilic side chain. slideshare.net

A complex, hydrophobic side chain, typically containing at least one aromatic ring (e.g., the phenethyl group), which provides van der Waals and hydrophobic interactions with the enzyme's active site. mdpi.comtubitak.gov.tr

A second substituted aromatic ring (e.g., the p-bromophenyl group) to enhance lipophilicity and binding affinity. researchgate.net

Influence of Substituent Effects on this compound's Biological Efficacy

The type and position of substituents on the aromatic rings of azole antifungals have a profound impact on their biological efficacy. acs.orgmdpi.com In this compound, the key substituent is the bromine atom at the para-position of one of the phenyl rings. Halogen substituents are known to be highly favorable for the antifungal potency of this class of compounds. geethanjaliinstitutions.commdpi.com

SAR studies on various azole derivatives provide insight into the effects of different substituents. For instance, research on a series of 1,2,4-triazole (B32235) derivatives showed that introducing a methyl group to the phenyl ring led to a decrease in antifungal activity against M. oryzae compared to the unsubstituted analog. icm.edu.pl In another study on novel triazole derivatives, substitutions with halogen groups at certain positions on the aromatic ring resulted in higher antifungal activity compared to electron-withdrawing groups like nitro (–NO2) or trifluoromethyl (–CF3). mdpi.com The enhanced activity from halogen substitution is often attributed to favorable hydrophobic and electronic interactions within the enzyme's binding pocket.

The table below, derived from SAR studies of various phenethyl azole analogues, illustrates the general influence of different substituents on antifungal activity.

| Base Structure | Substituent (R) | Position | General Effect on Antifungal Activity | Reference(s) |

| Phenyl-imidazole/triazole | H | - | Baseline Activity | icm.edu.pl |

| Phenyl-imidazole/triazole | CH₃ | para | Decreased Activity | icm.edu.pl |

| Phenyl-imidazole/triazole | Cl, F | para, ortho, di-substituted | Increased Activity | mdpi.comgeethanjaliinstitutions.com |

| Phenyl-imidazole/triazole | CF₃, NO₂ | para | Variable, often less effective than halogens | mdpi.com |

| Phenyl-imidazole/triazole | Br | para (as in this compound) | Expected High Activity | geethanjaliinstitutions.com |

The para-position for the halogen, as seen in this compound, is often optimal, suggesting it places the substituent in a favorable position for interaction within the hydrophobic substrate channel of the CYP51 enzyme.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical relationships between the chemical structure of a series of compounds and their biological activity. tubitak.gov.tr For azole antifungals, QSAR studies aim to identify the key physicochemical properties (descriptors) that govern their potency as CYP51 inhibitors. researchgate.netthepharmstudent.com While specific QSAR models for this compound are not publicly available, studies on analogous imidazole and triazole derivatives provide a clear framework for understanding the structural requirements for activity.

In a typical QSAR study of CYP51 inhibitors, a series of analogues is synthesized, and their antifungal activity (e.g., IC50 values) is measured. tubitak.gov.tr Then, various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as:

Steric properties: Molecular weight, van der Waals volume, and shape indices.

Electronic properties: Dipole moment, electronegativity, and partial atomic charges.

Hydrophobic properties: LogP (the logarithm of the partition coefficient), which measures lipophilicity.

Topological and 3D descriptors: Descriptors that describe molecular connectivity and 3D shape, such as Radial Distribution Function (RDF) and 3D-MoRSE descriptors. researchgate.nettubitak.gov.tr

Statistical methods, such as multilinear regression (MLR), are then used to create an equation that correlates a combination of these descriptors with the observed biological activity. tubitak.gov.tr A QSAR study on a series of imidazole derivatives targeting CYP51 identified several key descriptors as being most significant for predicting antifungal activity. researchgate.nettubitak.gov.tr These included atomic van der Waals volumes (related to size and steric fit) and atomic Sanderson electronegativities (related to electronic interactions). tubitak.gov.tr The resulting QSAR model indicated that a proper balance of steric bulk and specific electronic features is necessary for potent inhibition. researchgate.nettubitak.gov.tr

Such models allow chemists to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. thepharmstudent.com For a molecule like this compound, a QSAR model would likely highlight the importance of its high lipophilicity (contributed by the two phenyl rings and the bromine atom) and specific 3D shape that allows it to fit snugly into the CYP51 active site.

Computational Chemistry Approaches in SAR and Ligand-Target Interactions

Computational chemistry, particularly molecular docking and molecular dynamics (MD) simulations, provides powerful tools for visualizing and understanding the interactions between a ligand like this compound and its target enzyme, CYP51, at an atomic level. researchgate.netnih.gov These methods are integral to modern SAR studies. frontiersin.org

Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a protein target. frontiersin.org Numerous docking studies have been performed on azole antifungals with the crystal structure of fungal CYP51. acs.orgrsc.orgtubitak.gov.tr These studies consistently reveal a conserved binding mode:

The N-3 atom of the imidazole ring (or N-4 of a triazole ring) forms a coordinate bond with the central iron atom of the heme group in the enzyme's active site. researchgate.nettubitak.gov.tr

The non-polar side chain of the azole, which for this compound is the p-bromo-β-phenylphenethyl group, extends into a hydrophobic substrate access channel. mdpi.com This channel is lined with non-polar amino acid residues. nih.gov

The aromatic rings of the ligand engage in favorable π-π stacking or π-alkyl interactions with the side chains of aromatic amino acids such as tyrosine (e.g., Tyr132) and phenylalanine. tubitak.gov.trnih.gov

The p-bromophenyl group of this compound is expected to fit into this hydrophobic channel, with the bromine atom potentially forming halogen bonds or other favorable interactions that increase binding affinity. The docking pose explains why large, hydrophobic substituents are critical for high potency. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, allowing researchers to assess the stability of the predicted binding pose and analyze the flexibility of both the ligand and the protein. nih.gov MD studies on other azole-CYP51 complexes have shown that long-tailed inhibitors, like posaconazole, form more extensive and stable hydrophobic interactions compared to shorter-tailed inhibitors like fluconazole (B54011), leading to stronger binding affinities. nih.gov this compound's substantial side chain would be expected to form similarly stable interactions. These simulations can reveal key residues involved in the binding, information that can guide the design of new analogues with improved efficacy. nih.gov Together, these computational approaches are essential for rationalizing the observed SAR and for the design of new, more effective this compound derivatives. rsc.org

Mechanisms of Antifungal Resistance to Azole Compounds, Including Brolaconazole

Alterations in Target Enzyme (CYP51) Structure and Expression.tandfonline.comasm.orgnih.govoup.com

The primary target for azole antifungals is the enzyme lanosterol (B1674476) 14α-demethylase, encoded by the cyp51 gene (also known as erg11 in yeast). oup.com Modifications in this enzyme or its expression levels are a major cause of azole resistance. nih.govnih.gov In fungi like Aspergillus fumigatus, there are two related Cyp51 proteins, Cyp51A and Cyp51B, with Cyp51A being the primary target of azoles. asm.orgoup.com

Point mutations within the coding sequence of the cyp51A gene can lead to amino acid substitutions in the Cyp51A protein. frontiersin.orgnih.gov These substitutions can alter the three-dimensional structure of the enzyme, reducing its binding affinity for azole drugs. asm.orgnih.gov This is a predominant mechanism of azole resistance in A. fumigatus. frontiersin.org The location of the mutation can influence the resistance profile against different azoles. asm.org For instance, mutations at specific codons, such as G54, G138, M220, and G448, have been frequently identified in azole-resistant clinical isolates. frontiersin.orgnih.gov The specific amino acid change can determine the level of resistance to various azole compounds. For example, in A. fumigatus, substitutions at glycine (B1666218) 54 (G54) have been linked to cross-resistance to itraconazole (B105839) and posaconazole, while changes at methionine 220 (M220) result in resistance to itraconazole with varying effects on other azoles. asm.org Similarly, mutations in the cyp51A and cyp51C genes of Aspergillus flavus have been implicated in azole resistance. mdpi.comnih.gov

Table 1: Examples of Amino Acid Substitutions in Cyp51A and their Effect on Azole Resistance in Aspergillus fumigatus

| Mutation | Location | Associated Azole Resistance |

| L98H | --- | Multi-azole resistance, often in combination with promoter tandem repeats. nih.govasm.orgplos.org |

| G54E/V/R/W | --- | Cross-resistance to itraconazole and posaconazole. oup.comasm.orgnih.gov |

| M220K/I/R/V/T | --- | Itraconazole resistance with variable effects on other azoles. oup.comasm.orgfrontiersin.orgnih.gov |

| Y121F | --- | Often found with TR46 promoter insertion, leading to multi-azole resistance. nih.govplos.org |

| T289A | --- | Often found with TR46 promoter insertion, leading to multi-azole resistance. nih.govplos.org |

| P216L | --- | --- |

| G448S | --- | --- |

Overexpression of the cyp51A gene, leading to an increased production of the target enzyme, is another significant mechanism of azole resistance. nih.govnih.gov This overexpression necessitates higher intracellular concentrations of the drug to inhibit the enzyme effectively. nih.gov A common cause of cyp51A overexpression is the insertion of tandem repeats (TR) in the promoter region of the gene. nih.govnih.gov The most well-characterized of these are a 34-base-pair tandem repeat (TR34) and a 46-base-pair tandem repeat (TR46). nih.gov These insertions can act as transcriptional enhancers, leading to increased gene expression. asm.org Often, these promoter modifications are found in combination with point mutations, such as L98H with TR34 and Y121F/T289A with TR46, which can result in high-level, multi-azole resistance. nih.govplos.org This combination of mechanisms is a frequent cause of environmentally acquired azole resistance. frontiersin.org Overexpression of cyp51 has also been observed in various plant pathogenic fungi, where insertions in the promoter region are correlated with resistance. frontiersin.orgrothamsted.ac.uk

Point Mutations and Amino Acid Substitutions.

Role of Efflux Pumps in Decreased Intracellular Accumulation of Azoles.tandfonline.comasm.orgnih.govoup.com

Fungal cells possess membrane-bound transporter proteins, known as efflux pumps, that can actively extrude antifungal drugs from the cell, thereby reducing their intracellular concentration and preventing them from reaching their target. nih.govfrontiersin.org Overexpression of the genes encoding these pumps is a major mechanism of azole resistance, particularly in Candida species. frontiersin.orgasm.orgasm.org There are two main superfamilies of efflux pumps involved in azole resistance. nih.gov

ABC transporters are primary active transporters that utilize the energy from ATP hydrolysis to pump a wide range of substrates, including azoles, across the cell membrane. nih.govasm.org In Candida albicans, the overexpression of genes encoding ABC transporters, such as CDR1 and CDR2 (Candida Drug Resistance), is a well-established mechanism of azole resistance. tandfonline.comfrontiersin.org Cdr1p, in particular, is a major contributor to clinical azole resistance. asm.orgnih.gov Overexpression of these transporters leads to reduced intracellular drug accumulation, allowing the fungus to survive in the presence of the antifungal agent. frontiersin.org Similarly, in Aspergillus fumigatus, the overexpression of ABC transporters like Cdr1B can contribute to azole resistance. nih.gov In Candida glabrata, the ABC transporters Cdr1, Pdh1, and Snq2 all contribute to high-level azole resistance. researchgate.net The inhibition of these pumps is a potential strategy to reverse azole resistance. asm.org

MFS transporters are secondary active transporters that utilize the proton motive force to export substrates. frontiersin.org In the context of azole resistance, the overexpression of MFS transporter genes, such as MDR1 (Multidrug Resistance) in C. albicans, can lead to the efflux of azoles. tandfonline.comfrontiersin.org While ABC transporters are often the primary drivers of high-level resistance, MFS transporters also play a significant role. frontiersin.orgasm.org The C. albicans genome contains numerous putative MFS proteins, but CaMdr1p is the most well-characterized in terms of its contribution to azole resistance. frontiersin.orgoup.com Upregulation of these transporters can be induced by exposure to various drugs, including azoles. frontiersin.org

ATP-Binding Cassette (ABC) Transporters.

Development of Metabolic Bypass Mechanisms in Fungal Pathogens.asm.org

Fungal pathogens can also develop resistance to azoles by evolving metabolic bypass pathways that circumvent the toxic effects of the drug. frontiersin.orgfrontiersin.org When azoles inhibit the Cyp51 enzyme, it leads to the depletion of ergosterol (B1671047) and the accumulation of a toxic sterol intermediate, 14α-methyl-3,6-diol. oup.com This accumulation contributes to the fungistatic or fungicidal action of the drug. frontiersin.orgfrontiersin.org However, some fungi can acquire loss-of-function mutations in the ERG3 gene, which encodes the enzyme sterol Δ5,6-desaturase. frontiersin.orgfrontiersin.org This enzyme is responsible for converting the 14α-methylated sterol precursor into the toxic diol. frontiersin.orgfrontiersin.org By inactivating Erg3, the fungus prevents the formation of this toxic metabolite and can instead incorporate the precursor sterol into its membrane, allowing for continued growth despite the inhibition of the primary ergosterol biosynthesis pathway. oup.comnih.gov This represents a compensatory mechanism that allows the pathogen to tolerate the presence of azole antifungals. frontiersin.orgsci-hub.se

Contribution of Biofilm Formation to Azole Resistance

Fungal biofilms are complex, structured communities of cells that adhere to surfaces and are encased in a self-produced extracellular matrix (ECM). This mode of growth confers a significant survival advantage, including dramatically increased resistance to antifungal agents like azoles. Biofilm-associated resistance is a multifactorial phenomenon, arising from a combination of physical and biological factors rather than a single mechanism.

One of the primary mechanisms of biofilm resistance is the protective barrier formed by the ECM. This matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), can physically prevent antifungal drugs from reaching their cellular targets. A key component of the ECM in Candida albicans is β-1,3 glucan, which has been shown to sequester azole drugs like fluconazole (B54011), effectively reducing the drug concentration that reaches the fungal cells. Studies have demonstrated that a reduction in matrix glucan levels leads to a significant increase in susceptibility to azoles. The glucan and mannan (B1593421) components of the matrix can form a complex that sequesters drugs through non-covalent interactions.

Another significant factor is the upregulation of efflux pumps. Fungi possess two main types of efflux pumps involved in azole resistance: the ATP-binding cassette (ABC) transporters (such as Cdr1 and Cdr2) and the major facilitator superfamily (MFS) transporters (such as Mdr1). The expression of genes encoding these pumps is often increased in the early stages of biofilm development, actively expelling azole drugs from the fungal cells and reducing their intracellular concentration. While their role is most prominent in early-phase biofilms, they are a key part of the initial resistance profile. However, studies have shown that even mutants lacking these pumps can still form resistant biofilms, indicating that other mechanisms become more dominant as the biofilm matures.

The unique physiological state of cells within a biofilm also contributes to resistance. Biofilms contain a subpopulation of dormant, metabolically inactive cells known as "persister cells." These cells exhibit high tolerance to multiple classes of antifungal drugs, not because of acquired resistance mutations, but due to their dormant state, which makes them impervious to drugs that target active cellular processes. Persister cells are considered a major reason for the recalcitrance of biofilm infections and treatment failure, as they can survive high-dose antifungal therapy and repopulate the biofilm once treatment ceases.

Finally, the high cell density within a biofilm is itself a contributing factor. This "inoculum effect" has been shown to decrease azole sensitivity, as the sheer number of cells can effectively titrate the available drug. The combination of these factors—the protective matrix, active efflux pumps, persister cells, and high cell density—creates a formidable defense against azole antifungals.

Table 1: Mechanisms of Biofilm-Mediated Azole Resistance

| Mechanism | Description | Key Fungal Species | References |

|---|---|---|---|

| Extracellular Matrix (ECM) | A protective barrier of polysaccharides (e.g., β-1,3 glucan), proteins, and eDNA that sequesters antifungal drugs, preventing them from reaching their cellular targets. | Candida albicans, Aspergillus fumigatus | |

| Efflux Pumps | Upregulation of ABC (e.g., Cdr1, Cdr2) and MFS (e.g., Mdr1) transporters that actively expel azole drugs from the fungal cell, reducing intracellular concentration. Particularly important in early biofilm formation. | Candida albicans, Aspergillus fumigatus | |

| Persister Cells | A subpopulation of dormant, metabolically inactive cells within the biofilm that are highly tolerant to antifungal agents due to their non-growing state. | Candida albicans |

| High Cell Density | The physical density of cells within the biofilm can lead to reduced drug efficacy, a phenomenon known as the "inoculum effect." | Candida albicans, Aspergillus fumigatus | |

Epidemiological Trends and Environmental Drivers of Azole Resistance

In recent decades, epidemiological data has revealed a significant and concerning increase in the prevalence of azole-resistant fungal pathogens, particularly Aspergillus fumigatus. This trend is not confined to patients undergoing long-term azole therapy but is increasingly observed in azole-naïve individuals, pointing towards an environmental origin of resistance. This has led to the development of the "One Health" concept, which recognizes the interconnectedness of human, animal, and environmental health in the emergence of antifungal resistance.

A primary environmental driver for the selection of azole resistance is the widespread use of azole-based fungicides in agriculture. These agricultural azoles, used to protect crops from fungal diseases, are structurally similar to medical azoles and target the same enzyme, lanosterol 14-α-demethylase (Cyp51A). This creates a strong selective pressure in the environment, favoring the emergence and proliferation of resistant A. fumigatus strains. These resistant strains can then be transmitted to humans through the inhalation of airborne spores.

The strongest evidence for this environmental route comes from the identification of specific, identical resistance mechanisms in both clinical and environmental isolates. The most frequently identified mutations are tandem repeats in the promoter region of the cyp51A gene, such as the 34-base pair tandem repeat (TR₃₄) coupled with a leucine-to-histidine substitution at codon 98 (L98H), and the TR₄₆/Y121F/T289A alteration. The TR₃₄/L98H mechanism, in particular, is found globally and is dominant in resistant isolates from both patients and the environment, strongly suggesting it is environmentally acquired rather than developed during therapy.

Environmental hotspots for the selection and amplification of azole-resistant A. fumigatus have been identified. These include agricultural settings where azole fungicides are used intensively, as well as compost and stockpiled agricultural waste, which provide ideal conditions for fungal growth and exposure to fungicide residues.

While the link is most clearly established for A. fumigatus, the extensive use of agricultural azoles is also considered a potential factor in the emergence of resistance in other fungi, such as Candida species. The prevalence of azole resistance varies geographically, with some European countries reporting high rates in both clinical and environmental samples. Surveillance studies in Europe have noted high azole resistance rates in Candida glabrata and Candida parapsilosis in several countries. The continued use of azoles outside of medicine is a major contributor to the growing challenge of managing invasive fungal infections.

Table 2: Key Environmental Resistance Mechanisms and Their Prevalence | Resistance Mechanism | Description | Associated Fungus | Prevalence Notes | References | | :--- | :--- | :--- | :--- | :--- | | TR₃₄/L98H | A 34-bp tandem repeat in the cyp51A promoter, combined with a point mutation at codon 98. Confers resistance to multiple azoles. | Aspergillus fumigatus | Dominant environmental mechanism found globally in both clinical and environmental samples. | | TR₄₆/Y121F/T289A | A 46-bp tandem repeat in the cyp51A promoter, combined with two point mutations. | Aspergillus fumigatus | Found in both clinical and environmental isolates, often associated with pan-azole resistance. |

Environmental Fate and Behavior of Brolaconazole

Degradation Pathways in Diverse Environmental Compartments

The breakdown of brolaconazole (B22914) in the environment occurs through both biological and non-biological processes. battelle.orgfao.org These degradation pathways determine the persistence and potential for accumulation of the fungicide in different environmental matrices.

Biodegradation Kinetics in Soil and Aquatic Ecosystems

Biodegradation is a key process in the dissipation of this compound, involving the breakdown of the compound by microorganisms. fao.orgecetoc.org The rate of this breakdown, or biodegradation kinetics, is influenced by various environmental factors.

In soil , the biodegradation of this compound is influenced by factors such as microbial population density, soil type, organic matter content, temperature, and moisture. Studies on related azole fungicides have shown that biodegradation in soil can be a significant route of dissipation. While specific kinetic data for this compound is limited in the provided search results, the general principles of pesticide biodegradation suggest that it would follow first-order or more complex kinetic models, where the rate of degradation is proportional to the concentration of the compound. csic.esnih.govresearchgate.net The process often leads to the formation of various metabolites.

In aquatic ecosystems , biodegradation of this compound is also expected to occur, influenced by the microbial communities present in the water and sediment. ecetoc.orgmdpi.com The rate of degradation can vary between aerobic and anaerobic conditions, which are found in different layers of water bodies and sediments. csic.es For instance, studies on other organic pollutants have shown that aerobic conditions generally favor faster degradation for many compounds. csic.es The kinetics of biodegradation in aquatic systems are crucial for determining the compound's persistence in water bodies. ecetoc.org

Abiotic Degradation Processes: Hydrolysis and Photolysis

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis and photolysis. noack-lab.comies-ltd.chencyclopedia.pub

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is often dependent on the pH of the water. ies-ltd.chmdpi.com For many pesticides, hydrolysis can be a significant degradation pathway, especially under neutral or alkaline conditions. mdpi.com

Photolysis is the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. encyclopedia.pubmdpi.com This process can occur directly, when the molecule absorbs light itself, or indirectly, through reactions with other light-activated molecules in the environment. nih.gov Photolysis can be a significant degradation pathway for pesticides present on soil surfaces or in the upper layers of water bodies. ies-ltd.ch For azole fungicides like fluconazole (B54011), indirect photolysis has been shown to be a slow but relevant degradation process in surface waters. nih.gov

Sorption, Mobility, and Distribution in Soil, Water, and Sediment Systems

The movement and distribution of this compound in the environment are largely governed by its sorption to soil and sediment particles. nih.govd-nb.infomdpi.com Sorption refers to the process where a chemical binds to solid particles.

The sorption of a pesticide to soil is influenced by the chemical's properties (such as its octanol-water partition coefficient, Kow) and the characteristics of the soil (such as organic matter content, clay content, and pH). nih.govd-nb.info Generally, compounds with higher Kow values tend to sorb more strongly to soil organic matter. This binding reduces the amount of the chemical dissolved in the soil water, thereby decreasing its mobility. d-nb.info

The mobility of this compound in soil determines its potential to leach into groundwater or move with surface runoff into water bodies. nih.gov Chemicals that are weakly sorbed are more mobile and have a higher potential to contaminate water resources. d-nb.info The distribution of this compound between soil, water, and sediment is a dynamic process, with the compound partitioning between these compartments based on its physicochemical properties and the environmental conditions. nih.govmdpi.com

Identification and Characterization of Environmental Transformation Products and Metabolites

The degradation of this compound in the environment leads to the formation of various transformation products or metabolites. nih.govnih.govrjpbr.comfrontiersin.orgdiva-portal.org Identifying and characterizing these products is essential for a complete environmental risk assessment, as they may have different toxicological and environmental fate properties than the parent compound. nih.govnih.govrjpbr.com

A common transformation product of many azole fungicides is 1,2,4-triazole (B32235) . nih.gov Studies on fluconazole have shown that 1,2,4-triazole can be a major and persistent degradation product. nih.gov Given the structural similarity, it is plausible that this compound degradation could also yield 1,2,4-triazole and other related compounds. The cleavage of the bond between the chlorophenyl group and the triazole ring could lead to the formation of metabolites such as 4-chlorophenylacetic acid and 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol . The identification of these metabolites is typically carried out using advanced analytical techniques like mass spectrometry. nih.gov

Persistence Studies and Environmental Half-Life Determinations

The persistence of a chemical in the environment is a measure of how long it remains in a particular environmental compartment before being broken down or removed. umweltbundesamt.depublications.gc.caaccessscience.com It is often expressed as a half-life (DT50), which is the time it takes for 50% of the initial amount of the substance to disappear. fao.org

The environmental half-life of this compound will vary depending on the environmental compartment (soil, water, sediment) and the specific conditions. nih.gov

In soil , the half-life is determined by the combined rates of biodegradation and abiotic degradation. nih.gov

In water , the half-life is influenced by biodegradation, hydrolysis, and photolysis. nih.gov For the related compound fluconazole, degradation half-lives in surface water ranged from two weeks to a year, primarily due to slow indirect photochemistry. nih.gov

In sediment , persistence is often longer than in soil or water due to factors like lower microbial activity and reduced light penetration. publications.gc.ca

Persistent compounds have longer half-lives and therefore a greater potential to accumulate in the environment and cause long-term effects. umweltbundesamt.depublications.gc.ca

Research on Agricultural Applications of Brolaconazole

Efficacy Studies Against Key Plant Pathogenic Fungi

Specific efficacy studies detailing the performance of Brolaconazole (B22914) against a range of key plant pathogenic fungi are not prominently available in the reviewed literature. As a triazole fungicide, its mechanism of action would involve the inhibition of sterol biosynthesis in fungi, a critical process for the integrity of their cell membranes. nih.govherts.ac.uk This mode of action is common to other fungicides in its class, such as tebuconazole, propiconazole, and epoxiconazole, which are used to control a broad spectrum of diseases like rusts, leaf spots, and powdery mildews in various crops. wikipedia.orgwikipedia.orgontosight.ai However, without specific studies on this compound, a data table on its efficacy against specific pathogens cannot be accurately generated.

Strategies for Integrating this compound into Sustainable Plant Protection Programs

There is no specific research available detailing strategies for integrating this compound into sustainable plant protection or Integrated Pest Management (IPM) programs. General principles of IPM focus on using a combination of control methods (cultural, biological, and chemical) to manage pests while minimizing economic, health, and environmental risks. fao.orgncsu.eduepa.gov For a chemical control like this compound, integration into an IPM program would typically involve:

Monitoring and Scouting: Applying the fungicide only when pest populations reach an economic or aesthetic injury threshold. ncsu.edunsw.gov.au

Rotation: Alternating its use with fungicides from different chemical groups (i.e., with different modes of action) to manage resistance. afren.com.au

Judicious Use: Employing it as part of a broader strategy that includes non-chemical methods like pest-resistant crop varieties and cultural practices. epa.gov

These strategies aim to reduce reliance on any single pesticide, enhancing the long-term sustainability of pest management. rainforest-alliance.org

Field-Based Research on this compound's Environmental Impact and Dissipation in Agricultural Settings

Specific field-based research on the environmental impact and dissipation of this compound in agricultural settings is not found in the available search results. The environmental fate of a pesticide, including its persistence in soil and water and its potential for mobility, is crucial for risk assessment. epa.gov For other pesticides, studies measure their dissipation half-life (DT50) in soil and water, which can be influenced by factors like soil type, microbial activity, and anaerobic versus aerobic conditions. fao.orgiita.org For instance, the persistence of pesticides can be significantly different in soil compared to water. mdpi.com Without specific data for this compound, it is not possible to provide details on its environmental behavior.

Investigating Potential for Resistance Development in Agricultural Fungal Pathogens

There is no specific information in the search results regarding investigations into the potential for resistance development to this compound in agricultural fungal pathogens. Fungicide resistance is a significant issue in modern agriculture, where repeated use of fungicides with the same mode of action can select for resistant strains within a pathogen population. frac.infonih.gov

Mechanisms of resistance to azole fungicides, the class to which this compound belongs, are well-documented for other compounds and typically involve:

Target Site Modification: Mutations in the CYP51 gene, which encodes the target enzyme (14-α-demethylase), can reduce the fungicide's binding affinity. mdpi.comagropages.com

Overexpression of Efflux Pumps: Fungal cells can actively pump the fungicide out, reducing its intracellular concentration to sub-lethal levels. nih.govmdpi.com

The risk of resistance development is a key consideration in the long-term viability of any fungicide. afren.com.au Management strategies focus on minimizing selection pressure by rotating fungicides and using them within an IPM framework. frac.info

Analytical Methodologies for Brolaconazole Detection and Quantification in Research

Advanced Chromatographic Techniques

Chromatography is a cornerstone for the analysis of triazole fungicides like brolaconazole (B22914). It separates the target analyte from complex mixtures, enabling accurate quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are utilized, often coupled with mass spectrometry for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is fundamental for the analysis of this compound and its metabolites. asianjpr.comresearchgate.net Method development involves a systematic optimization of several parameters to achieve the desired separation and detection. asianjpr.com For triazole fungicides, which can be polar, Reverse-Phase HPLC (RP-HPLC) is a common choice. jrespharm.comglobalresearchonline.net

Key steps and considerations in HPLC method development for compounds like this compound include:

Analyte Physicochemical Properties: Understanding the properties of this compound, such as its polarity, solubility, and pKa, is the first step in selecting the appropriate column and mobile phase.

Column Selection: A C18 column is a frequently used stationary phase for the analysis of various triazole fungicides due to its versatility in separating moderately nonpolar compounds. globalresearchonline.netnih.gov

Mobile Phase Optimization: The mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is adjusted to achieve optimal retention and peak shape. nih.govscholarsresearchlibrary.com The pH of the aqueous portion may be modified with additives like formic acid to ensure the analyte is in a single ionic form. globalresearchonline.netnih.gov

Detector Selection: A Diode Array Detector (DAD) or UV-Vis detector can be used for initial method development, with the detection wavelength selected based on the analyte's maximum absorbance. globalresearchonline.netscholarsresearchlibrary.com However, for trace analysis in complex samples, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach due to its superior selectivity and sensitivity. nih.govresearchgate.net

Multi-residue methods, often employing a "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) extraction followed by LC-MS/MS, are standard for analyzing multiple pesticides, including various triazoles, in food and environmental samples. eurl-pesticides.eu While specific validated methods for this compound are not widely published, the methodologies developed for other triazoles provide a strong framework. For instance, a method for 14 parent triazole fungicides and their metabolites used a combination of solid-phase extraction (SPE) columns for cleanup before LC-MS/MS analysis. nih.govresearchgate.net

Table 1: Illustrative HPLC-MS/MS Conditions for Triazole Fungicide Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Liquid Chromatograph coupled to a Tandem Mass Spectrometer | nih.gov |

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) | jrespharm.comnih.gov |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water | nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | scholarsresearchlibrary.com |

| Detector | Triple Quadrupole Mass Spectrometer | nih.govresearchgate.net |

| Ionization | Electrospray Ionization (ESI), Positive Mode | nih.govresearchgate.net |

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for analyzing volatile and semi-volatile compounds and is suitable for many pesticides. researchgate.netjpub.orgjhuapl.edu For a compound to be analyzed by GC, it must be thermally stable and sufficiently volatile to be vaporized in the injector without degradation. jpub.org

GC applications for this compound analysis may include:

Quality Control: GC-MS is used for quality control purposes, such as confirming the structural integrity and analyzing for residual solvents in the technical grade active ingredient.

Residue Analysis: GC coupled with sensitive detectors like an Electron Capture Detector (ECD), a Nitrogen-Phosphorus Detector (NPD), or a Mass Spectrometer (MS) is widely used for the determination of pesticide residues in environmental samples like soil and water. su.edu.phepa.govmdpi.com While specific GC methods for this compound are not detailed in available research, methods for other fungicides in soil and water often involve liquid-liquid or solid-phase extraction, followed by GC-MS analysis. jpub.orgmdpi.comcas-press.com

For less volatile or polar compounds, a derivatization step may be required to increase volatility and improve chromatographic performance. epa.gov

Table 2: General GC Conditions for Pesticide Residue Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) | mdpi.com |

| Column | Fused-silica capillary column (e.g., DB-5ms, HP-5) | epa.gov |

| Injector | Split/Splitless, operated in splitless mode for trace analysis | epa.gov |

| Carrier Gas | Helium or Hydrogen | jhuapl.edu |

| Oven Program | Temperature-programmed ramp to elute compounds of varying volatility | epa.gov |

| Detector | Mass Spectrometer (Scan or Selected Ion Monitoring mode) | mdpi.com |

Mass Spectrometry (MS) Applications for Identification and Quantification

Mass spectrometry is an indispensable tool in the analysis of this compound, providing high sensitivity and specificity for both identification and quantification. hidenanalytical.com It is most powerfully applied when coupled with a chromatographic separation technique like LC or GC. hidenanalytical.comthermofisher.com

Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling

Understanding the metabolic fate of this compound is critical for a complete risk assessment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary technique used for metabolite profiling and identification. nih.govevotec.comresearchgate.net This approach allows for the detection and structural elucidation of metabolites formed in various biological systems. nih.gov

Triazole fungicides can be metabolized into common products. The major metabolites often include the 1,2,4-triazole (B32235) moiety itself (TRZ), as well as conjugates like triazolylalanine (TA) and triazolylacetic acid (TAA). nih.govresearchgate.neteurl-pesticides.eu An EFSA report noted that in crops treated with triazole fungicides, the parent compound is often the main residue, but in rotational crops, the triazole derivative metabolites (TDMs) can be found at significant levels. eurl-pesticides.eu

Metabolite profiling workflows typically involve:

Incubating the parent drug (this compound) in an in vitro (e.g., liver microsomes) or in vivo system. diva-portal.org

Analyzing the samples using high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, to detect potential metabolites. evotec.comdiva-portal.org

Performing MS/MS fragmentation on the potential metabolite ions. The resulting fragmentation patterns provide structural information that helps in identifying the site of metabolic modification (e.g., hydroxylation, oxidation). nih.gov

Table 3: Common Metabolites of Triazole Fungicides

| Metabolite Name | Abbreviation | Importance | Reference |

|---|---|---|---|

| 1,2,4-Triazole | TRZ | Common metabolite moiety of many triazole fungicides. | nih.goveurl-pesticides.eu |

| 1,2,4-Triazolylalanine | TA | Major metabolite found in primary and rotational crops. | nih.goveurl-pesticides.eu |

| 1,2,4-Triazolylacetic acid | TAA | Metabolite found mainly in cereals. | nih.goveurl-pesticides.eu |

| 1,2,4-Triazole Lactic Acid | TLA | Significant metabolite in leafy crops and root crop tops. | eurl-pesticides.eu |

Isotope-Labelled Internal Standards in Quantitative Analysis

Accurate quantification using LC-MS can be hampered by "matrix effects," where co-eluting compounds from the sample matrix suppress or enhance the ionization of the target analyte. tandfonline.com To overcome this, stable isotope-labelled (SIL) internal standards are widely regarded as the gold standard for quantitative analysis. tandfonline.com A SIL internal standard is a version of the analyte (e.g., this compound) where one or more atoms have been replaced with a heavy isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). medchemexpress.com

Because SIL standards have nearly identical chemical and physical properties to the analyte, they co-elute from the chromatography column and experience the same matrix effects and extraction recovery. tandfonline.com By adding a known amount of the SIL standard to the sample at the beginning of the workflow, any variation in the analytical process can be corrected for by measuring the ratio of the analyte's signal to the internal standard's signal.

For the analysis of common triazole metabolites, ¹³C and ¹⁵N-labelled versions of 1,2,4-triazole (IS_T), triazolylalanine (IS_TA), and triazolylacetic acid (IS_TAA) have been synthesized and used to ensure accurate quantification. nih.govresearchgate.net Similarly, for the analysis of parent triazoles, deuterated analogues like Propiconazole-d7 are available. medchemexpress.com For the precise and accurate quantification of this compound, the development and use of a dedicated SIL standard (e.g., this compound-d₄) would be the ideal approach.

Spectroscopic Methods for this compound Characterization

While chromatographic methods are used for detection and quantification in complex matrices, spectroscopic techniques are essential for the fundamental characterization of the pure this compound substance. lehigh.edunih.gov These methods confirm the molecule's structure and are used to establish reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the exact structure of a molecule. lehigh.eduresearchgate.net The spectra provide information about the chemical environment of each hydrogen and carbon atom, allowing for the confirmation of the this compound structure, including the arrangement of substituents on the phenyl and pyrazole (B372694) rings. Combined 2D NMR techniques can establish the connectivity between all atoms in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. lehigh.eduresearchgate.net For this compound, IR would show characteristic absorption bands for C-H, C=C, and C-N bonds within the aromatic rings and the triazole moiety.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.netscielo.org.za The UV spectrum of this compound would show absorption maxima corresponding to the π→π* transitions within its aromatic and heterocyclic ring systems. researchgate.net This technique is also the basis for UV detection in HPLC. scholarsresearchlibrary.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. This is a key technique for confirming the identity of a synthesized standard.

These spectroscopic methods are typically performed on the pure, synthesized this compound reference standard to create a definitive analytical profile against which samples can be compared.

Sample Preparation and Extraction Techniques for Complex Matrices

The accurate quantification of this compound in complex environmental and biological matrices necessitates robust sample preparation and extraction techniques to remove interfering substances and concentrate the analyte of interest. The selection of an appropriate method depends on the specific characteristics of the sample matrix, such as soil, water, or various food products. Commonly employed techniques for pesticides like this compound include QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for pesticide residue analysis in food and agricultural samples. plos.org It involves an initial extraction with an organic solvent, typically acetonitrile, followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium chloride to separate the organic layer from the aqueous phase. plos.orgresearchgate.net A subsequent dispersive solid-phase extraction (d-SPE) step is used for cleanup, where a sorbent is added to the extract to remove interferences. plos.org For different matrices, the composition of the d-SPE sorbents, such as primary secondary amine (PSA), C18, and graphitized carbon black (GCB), may be modified to optimize the removal of specific interferences like pigments, fats, and sugars. plos.org For instance, in the analysis of the chemically similar insecticide broflanilide (B1440678) in diverse crops, various adsorbent compositions were tested to achieve optimal purification. plos.org

Solid-Phase Extraction (SPE) is another prevalent technique used for the cleanup and concentration of analytes from liquid samples. sigmaaldrich.comthermofisher.com The process involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). sigmaaldrich.com The analyte of interest is retained on the sorbent while the rest of the sample matrix passes through. The analyte is then eluted using a small volume of a suitable solvent. promochrom.com The choice of sorbent is critical and depends on the polarity of this compound and the sample matrix. biotage.com For extracting pesticides from water, SPE cartridges are frequently used to preconcentrate the sample, enhancing detection sensitivity. mdpi.com

Liquid-Liquid Extraction (LLE) is a traditional and versatile method for separating compounds based on their differential solubilities in two immiscible liquid phases, usually an aqueous phase and an organic solvent. phenomenex.comeconomysolutions.in In this method, the sample is mixed with a solvent in which this compound is highly soluble, allowing it to move from the sample matrix into the extraction solvent. psgcas.ac.in While effective, LLE can be solvent-intensive and time-consuming compared to modern techniques like QuEChERS. chromatographyonline.com

The table below summarizes these extraction techniques and their applications for analyzing pesticides like this compound in complex matrices.

| Extraction Technique | Principle | Common Matrices | Key Steps |

| QuEChERS | Acetonitrile extraction followed by salting out and dispersive solid-phase extraction (d-SPE) for cleanup. plos.orgresearchgate.net | Fruits, Vegetables, Grains, Soil. plos.orgnih.gov | 1. Homogenized sample is extracted with acetonitrile. 2. Addition of salts (e.g., MgSO₄, NaCl) to induce phase separation. 3. Cleanup of the supernatant with d-SPE sorbents (e.g., PSA, C18, GCB). plos.org |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent in a cartridge while the matrix passes through, followed by elution with a solvent. sigmaaldrich.com | Water, Soil Extracts, Biological Fluids. sigmaaldrich.commdpi.com | 1. Conditioning the SPE cartridge. 2. Loading the sample onto the cartridge. 3. Washing away interferences. 4. Eluting the analyte with a suitable solvent. thermofisher.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on solubility differences. phenomenex.com | Aqueous samples (e.g., water, beverages), Food extracts. phenomenex.comchromatographyonline.com | 1. Mixing the sample with an immiscible extraction solvent. 2. Agitation to facilitate analyte transfer. 3. Separation of the two liquid layers. 4. Collection of the extractant phase containing the analyte. economysolutions.in |

Validation and Quality Control Protocols for Research-Grade Analytical Methods

The validation of analytical methods is a critical requirement to ensure that the data generated are reliable, reproducible, and fit for the intended research purpose. sysrevpharm.orgresearchgate.net For research-grade analysis of this compound, validation protocols should be established in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu Quality control (QC) procedures are implemented alongside validated methods to continuously monitor the performance of the analysis. fao.orgraylab.pl

Method validation encompasses the evaluation of several key performance parameters:

Specificity/Selectivity: This parameter ensures that the analytical method can unequivocally measure this compound in the presence of other components that are expected to be present in the sample matrix, such as impurities, degradation products, or other pesticides. biopharminternational.com

Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of this compound over a specified range. europa.eu This is typically evaluated by analyzing a series of standards at different concentrations. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear. europa.eu

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of this compound and measuring the recovered amount. biopharminternational.com For pesticide residue analysis, mean recovery values are generally expected to be within the 70–120% range. eurl-pesticides.eu

Precision: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels: repeatability (precision under the same operating conditions over a short interval) and intermediate precision (within-laboratory variations). europa.eu Precision is typically expressed as the relative standard deviation (RSD). An RSD of ≤ 20% is often considered acceptable for pesticide residue analysis. eurl-pesticides.eu

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of this compound that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. europa.eu

Quality Control (QC) procedures are essential for maintaining the integrity of analytical results over time. fao.org This involves the routine analysis of QC samples alongside test samples. itrcweb.org Key QC practices include:

Analysis of Method Blanks: To check for contamination from reagents or the laboratory environment.

Use of Control Samples: Analyzing certified reference materials or in-house standards to monitor the accuracy and precision of the method. oregonstate.edu

Calibration Checks: Regularly verifying the calibration of the analytical instrument.

Spike Recovery: Analyzing matrix-spiked samples to assess potential matrix effects and the method's performance on individual samples. oregonstate.edu

The following table summarizes the typical validation parameters and acceptance criteria for a research-grade analytical method for a pesticide like this compound.

| Validation Parameter | Description | Typical Acceptance Criteria for Pesticide Residue Analysis |

| Specificity | Ability to differentiate and quantify the analyte in the presence of other matrix components. biopharminternational.com | No significant interfering peaks at the retention time of the analyte. |

| Linearity | Proportionality of the analytical signal to the analyte concentration. europa.eu | Coefficient of determination (R²) ≥ 0.99. |

| Range | The concentration interval over which the method is precise, accurate, and linear. europa.eu | Defined by the linearity study and relevant to expected residue levels. europa.eu |

| Accuracy (Recovery) | Closeness of the measured value to the true value, assessed by recovery studies. biopharminternational.com | Mean recovery of 70-120%. eurl-pesticides.eu |

| Precision (RSD) | Closeness of repeated measurements on the same sample. europa.eu | Relative Standard Deviation (RSD) ≤ 20%. eurl-pesticides.eu |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. europa.eu | Typically a signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable accuracy and precision. europa.eu | Typically a signal-to-noise ratio of 10:1; must be below regulatory limits if applicable. |

Emerging Research Areas and Future Directions in Brolaconazole Science